molecular formula C10H16O2 B14697359 (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 30860-35-6

(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one

Cat. No.: B14697359
CAS No.: 30860-35-6
M. Wt: 168.23 g/mol
InChI Key: RRAKNOYKYSYKGN-XCBNKYQSSA-N
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Description

(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is a chiral, camphor-derived lactone that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound, characterized by its [3.2.1]octane bicyclic scaffold and ketone group, is a valuable precursor for the stereoselective synthesis of more complex molecular architectures . Its rigid structure and inherent chirality make it particularly useful for investigating asymmetric transformations and for the development of novel heterocyclic compounds . As a lactone, it is classified among the cyclic esters of hydroxy carboxylic acids and can undergo various ring-opening and functionalization reactions, offering researchers a pathway to introduce chiral elements into target molecules . This chemical is related to other bridged bicyclic systems, such as the 8-azabicyclo[3.2.1]octane scaffold found in tropane alkaloids, highlighting the relevance of this structural motif in the exploration of biologically active compounds . This product is intended for research purposes only and is not for human or veterinary use.

Properties

CAS No.

30860-35-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)8(11)12-6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1

InChI Key

RRAKNOYKYSYKGN-XCBNKYQSSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)COC2=O

Canonical SMILES

CC1(C2CCC1(C(=O)OC2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves the use of enantioselective construction techniques. One common method is the catalytic pyrolysis of cellulose, which can produce the desired compound under specific conditions. For example, using catalysts such as Sn-MCM-41, montmorillonite K10, or aluminum titanate nanopowder at temperatures of 500°C and 350°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Synthesis Applications Reference
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one C₁₀H₁₄O₃ 3-Oxa bridge, 1,8,8-trimethyl Camphoric acid + acetic anhydride Anti-diabetic agents, chiral intermediates
LAC [(1R,5S)-1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one] C₇H₁₀O₄ 1-Hydroxy, 3,6-dioxa bridge Cellulose pyrolysis (bio-oil) Peptidomimetics, muscarinic receptor ligands
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one (Dihydrolevoglucosenone) C₆H₈O₃ 6,8-Dioxa bridge Levoglucosenone hydrogenation Solvent, green chemistry intermediate
(1R,5S)-4-[(E)-Alkylidene] derivatives C₁₀H₁₄O₃–C₁₃H₁₈O₃ E-Alkylidene at C4 Grignard coupling with d-(+)-camphoric anhydride Conformationally restricted synthons
3,8-Diazabicyclo[3.2.1]octan-2-one C₆H₁₀N₂O 3,8-Diaza bridge Unspecified (commercially available) Pharmaceutical building blocks

Key Differences

Functional Group Diversity

  • Oxygen vs. Nitrogen Bridges : While the target compound contains a 3-oxa bridge, analogues like 3,8-diazabicyclo[3.2.1]octan-2-one replace oxygen with nitrogen, enhancing basicity and altering hydrogen-bonding capabilities .
  • Hydroxy and Dioxa Groups : LAC features a 1-hydroxy and dual oxygen bridges, enabling applications in peptidomimetics but reducing thermal stability compared to the fully methylated camphoric anhydride .

Research Findings

  • Reactivity : The C4 ketone in camphoric anhydride undergoes stereoselective alkylidene formation, enabling diverse functionalization .
  • Thermal Stability : The 1,8,8-trimethyl groups enhance thermal stability (mp >220°C) compared to LAC, which degrades at lower temperatures due to hydroxyl groups .
  • Chiral Resolution : Camphoric anhydride’s rigid structure outperforms diazabicyclo analogues in enantioselective synthesis, as nitrogen substitution introduces conformational flexibility .

Biological Activity

(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one, also known as a bicyclic ketone, is a compound of interest due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.253 g/mol
  • CAS Number : 798554-33-3

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.

Study Findings :

  • A study on related bicyclic compounds demonstrated that they effectively scavenge free radicals and reduce oxidative stress markers in vitro .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective benefits. This effect is particularly relevant in the context of neurodegenerative diseases.

Case Studies :

  • In animal models of Parkinson's disease, compounds with similar structures have shown promise in improving motor functions and reducing neuronal damage by modulating oxidative stress pathways .

3. Anti-inflammatory Activity

Inflammation plays a critical role in numerous chronic diseases. The bicyclic structure of this compound suggests potential anti-inflammatory properties.

Research Insights :

  • In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cultured cells exposed to inflammatory stimuli .

The biological activities of this compound are likely mediated through several mechanisms:

  • Antioxidant Mechanism : By donating electrons to free radicals, the compound can neutralize reactive species and prevent cellular damage.
  • Neuroprotective Pathways : The modulation of signaling pathways involved in apoptosis and inflammation may contribute to its neuroprotective effects.

Data Summary Table

Biological Activity Mechanism Study Reference
AntioxidantScavenging free radicals
NeuroprotectiveModulation of oxidative stress
Anti-inflammatoryInhibition of cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one?

  • Methodological Answer : The synthesis of bicyclic ketones like this compound typically involves ring-closing strategies. For example, intramolecular cyclization of a pre-organized precursor using acid or base catalysis can form the oxabicyclo framework. Modifying substituents (e.g., methyl groups) may require regioselective alkylation or protection/deprotection steps. Evidence from similar bicyclic systems (e.g., 8-methyl-8-azabicyclo derivatives) highlights the use of Grignard reagents or catalytic hydrogenation for introducing alkyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies carbonyl groups. X-ray crystallography, if feasible, resolves absolute configuration. Structural analogs in the evidence (e.g., fluorinated derivatives) rely on these techniques for validation .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, lab coats, and chemical-resistant goggles. Work in a fume hood to avoid inhalation. Store in a cool, dry environment (≤5°C for stability) and avoid contact with incompatible materials (e.g., strong oxidizers). Follow waste disposal guidelines per institutional and regulatory standards. Safety data sheets for structurally related bicyclic compounds emphasize these precautions .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., methyl groups, oxygen atom) and evaluation of biological activity. For example, replacing the 3-oxa group with nitrogen (azabicyclo analogs) or fluorinating aromatic substituents (as seen in fluorinated derivatives) can alter receptor binding. Use in vitro assays (e.g., enzyme inhibition) and computational docking to correlate structural changes with activity. Evidence from isoxazolyl-substituted bicyclic systems demonstrates this approach .

Q. What experimental precautions ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Control reaction parameters rigorously: moisture-free conditions for acid-sensitive steps, inert atmospheres (N₂/Ar) to prevent oxidation, and precise temperature monitoring. Use high-purity reagents and validate intermediates via TLC or HPLC. Degradation risks (e.g., organic compound breakdown during prolonged experiments) necessitate fresh preparation of starting materials and real-time monitoring via spectroscopy .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize geometry and predict regioselectivity in reactions. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors. Molecular dynamics simulations assess stability in solvent environments. Studies on fluorinated bicyclic derivatives employed these tools to rationalize binding affinities .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation times) and compound purity (≥95% by HPLC). Compare solvent effects (DMSO vs. aqueous buffers) and control for batch-to-batch variability. If conflicting results persist, conduct meta-analyses or collaborative inter-laboratory studies. Evidence from pollution monitoring research highlights the importance of standardized protocols .

Notes

  • Data Contradictions : Variability in biological activity may stem from differences in assay sensitivity or impurity profiles. Always cross-reference synthetic protocols and analytical data.

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